3-(2-Benzimidazolyl)benzamidoxime
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Overview
Description
3-(2-Benzimidazolyl)benzamidoxime is an organic compound with the molecular formula C14H12N4O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzimidazolyl)benzamidoxime typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method involves using sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction yields the benzimidazole core, which is then further reacted with hydroxylamine to form the amidoxime group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The amidoxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
3-(2-Benzimidazolyl)benzamidoxime has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized as a corrosion inhibitor in various industrial applications
Mechanism of Action
The mechanism of action of 3-(2-Benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(6-Amidoximo)benzimidazolyl)benzamidoxime
- 2-(Chloromethyl)-1,3-benzoxazole
- 6-Cyano-2-(3-pyridyl)benzimidazole
Uniqueness
3-(2-Benzimidazolyl)benzamidoxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amidoxime group enhances its reactivity and potential for forming various derivatives, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-13(18-19)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8,19H,(H2,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAYDSHHWYMOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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